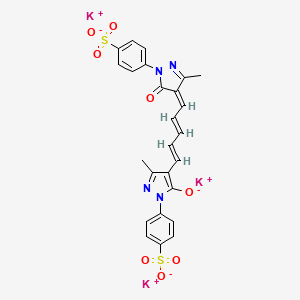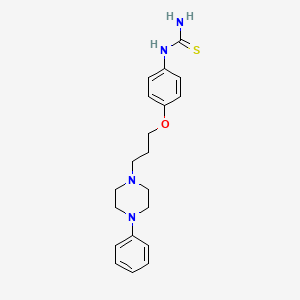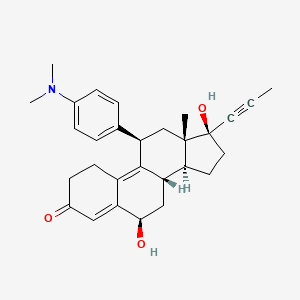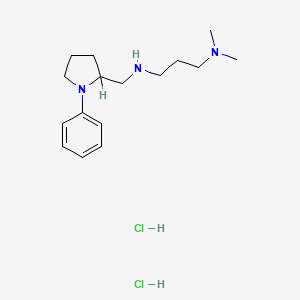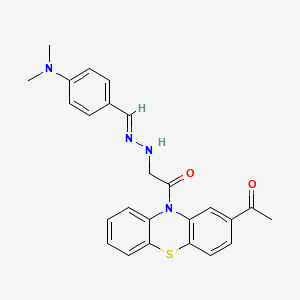
2-Acetyl-10-((((4-(dimethylamino)phenyl)methylene)hydrazino)acetyl)-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-10-((((4-(dimethylamino)phenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This specific compound is characterized by its intricate structure, which includes an acetyl group, a dimethylamino phenyl group, and a hydrazinoacetyl group attached to the phenothiazine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-10-((((4-(dimethylamino)phenyl)methylene)hydrazino)acetyl)-10H-phenothiazine typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Attachment of the Dimethylamino Phenyl Group: This step involves the reaction of the phenothiazine core with a dimethylamino benzaldehyde derivative under basic conditions to form a Schiff base.
Hydrazinoacetyl Group Addition: The final step involves the reaction of the Schiff base with hydrazine hydrate and acetic anhydride to introduce the hydrazinoacetyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-Acetyl-10-((((4-(dimethylamino)phenyl)methylene)hydrazino)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogen atoms or other electrophiles onto the phenothiazine ring.
科学的研究の応用
2-Acetyl-10-((((4-(dimethylamino)phenyl)methylene)hydrazino)acetyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Acetyl-10-((((4-(dimethylamino)phenyl)methylene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and other proteins.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, oxidative stress, and cell proliferation.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative used as an antiemetic and antihistamine.
Thioridazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
2-Acetyl-10-((((4-(dimethylamino)phenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other phenothiazine derivatives.
特性
CAS番号 |
89258-05-9 |
|---|---|
分子式 |
C25H24N4O2S |
分子量 |
444.6 g/mol |
IUPAC名 |
1-(2-acetylphenothiazin-10-yl)-2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]ethanone |
InChI |
InChI=1S/C25H24N4O2S/c1-17(30)19-10-13-24-22(14-19)29(21-6-4-5-7-23(21)32-24)25(31)16-27-26-15-18-8-11-20(12-9-18)28(2)3/h4-15,27H,16H2,1-3H3/b26-15+ |
InChIキー |
FVKYOBOOTUOAOL-CVKSISIWSA-N |
異性体SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN/N=C/C4=CC=C(C=C4)N(C)C |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN=CC4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


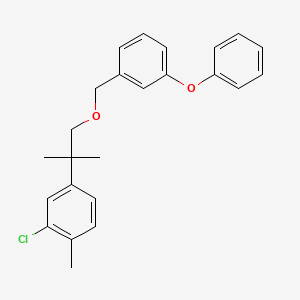

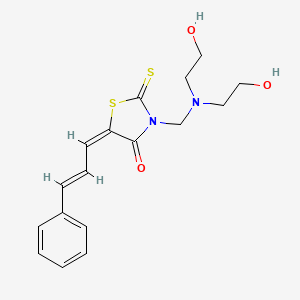
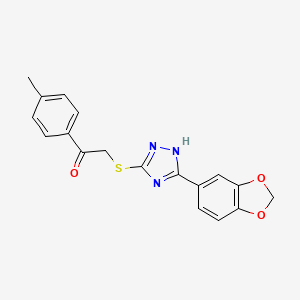
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190747.png)


